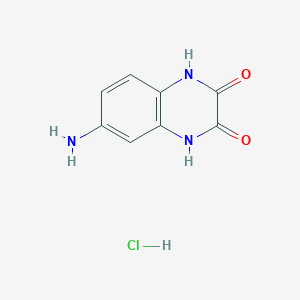

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

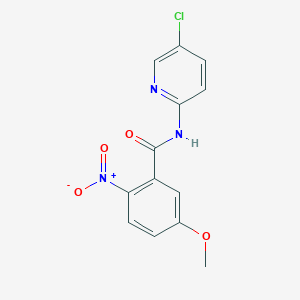

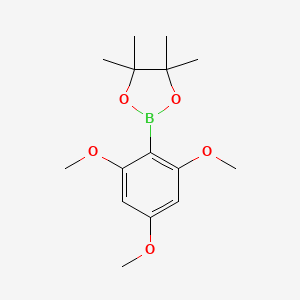

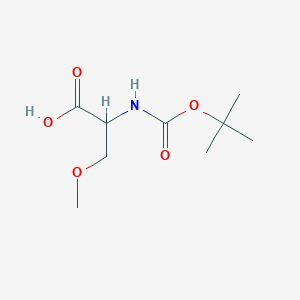

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H7N3O2•HCl and a molecular weight of 213.62 .

Synthesis Analysis

The synthesis of quinoxaline and its derivatives, including 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .Molecular Structure Analysis

Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is similar, with the addition of a hydrochloride group .Chemical Reactions Analysis

Quinoxaline and its derivatives have been reported to undergo various reactions. For instance, they can interact with the cell wall and DNA structures . More specific reactions would depend on the exact derivative and conditions .Physical And Chemical Properties Analysis

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride has a molecular weight of 213.62 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Proteomics Research

“6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Corrosion Inhibition

While not directly related to “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride”, a similar compound “6-Methyl-1,4-dihydroquinoxaline-2,3-dione” has been shown to be an effective corrosion inhibitor . It’s possible that “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” might have similar properties and could be used in studies related to corrosion inhibition.

Supramolecular Material

Again, “6-Methyl-1,4-dihydroquinoxaline-2,3-dione” is a supramolecular material that has been shown to have excellent adsorption properties . “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” might also exhibit similar characteristics and could be used in research related to supramolecular materials and adsorption.

Pharmacophore Synthesis

An efficient synthesis of the potential pharmacophore 1,4-dihydro-quinoxaline-2,3-dione has been achieved . As a derivative, “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” could potentially be used in similar synthetic processes, contributing to the development of new drugs.

作用機序

Target of Action

Quinoxaline derivatives, a class of compounds to which this compound belongs, have been associated with potential pharmacological activities .

Mode of Action

It’s worth noting that quinoxaline derivatives have been found to exhibit substantial antiviral activity .

Biochemical Pathways

Quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (daao) inhibitory activities .

Pharmacokinetics

The molecular weight of the compound is 21362 , which could influence its pharmacokinetic properties.

Result of Action

Quinoxaline derivatives have been associated with antiviral and potential pharmacophore activities .

将来の方向性

特性

IUPAC Name |

6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSNUTFOAWAGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)